(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide
Description
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S2/c1-4-5-6-15(19)17-16-18(9-10-22-2)13-8-7-12(24(3,20)21)11-14(13)23-16/h7-8,11H,4-6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPDPJALZGDTIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)C)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Core: This step involves the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone to form the benzo[d]thiazole ring.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.
Formation of the Ylidene Group: The ylidene group is introduced through condensation reactions with suitable carbonyl compounds.
Amidation: The final step involves the formation of the pentanamide moiety through amidation reactions using appropriate amines and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzo[d]thiazole core or the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted benzo[d]thiazole derivatives
Scientific Research Applications
(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole core can interact with various enzymes and receptors, modulating their activity. The methoxyethyl and methylsulfonyl groups can enhance the compound’s binding affinity and specificity towards these targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Benzothiazole Class
Example Compound : N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (from )
- Key Differences: Position 6 Substituent: The target compound has a methylsulfonyl group (-SO₂CH₃), while the analogue features a nitro group (-NO₂). Side Chain: The target compound’s pentanamide chain contrasts with the thiadiazole-thioacetamide moiety in the analogue, which introduces sulfur-based hydrogen bonding and π-π stacking capabilities.
Triazole and Oxadiazole Derivatives ()
Compounds such as ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate () and 1,3,4-oxadiazole derivatives () share structural motifs with the target compound but differ in core heterocycles.
- Functional Impact: Triazoles and oxadiazoles exhibit rigid planar structures, favoring DNA intercalation or enzyme active-site binding. In contrast, benzothiazoles with imine bonds (as in the target compound) may adopt non-planar conformations, altering target selectivity . NMR data (δ 3.4–13.0 ppm in ) suggest distinct electronic environments for protons in triazole derivatives compared to benzothiazoles, influencing solubility and metabolic stability.
Bioactivity and Mechanism Comparison
Anticancer Activity
The target compound’s structural features align with known VEGFR-2 inhibitors (), where methylsulfonyl groups stabilize interactions with kinase ATP-binding pockets. However, its pentanamide chain may reduce cytotoxicity compared to thiadiazole-containing analogues, which show IC₅₀ values < 10 μM in anti-proliferative assays .
Proteomic Interaction Signatures ()
The CANDO platform predicts multitarget interactions by comparing proteomic signatures.
Computational Similarity Analysis ()
- Tanimoto and Dice Indices : Molecular similarity metrics (e.g., Tanimoto > 0.7) indicate moderate similarity between the target compound and triazole derivatives ().
- Mass Spectrometry Clustering : Parent ion fragmentation patterns (cosine score > 0.8) suggest shared metabolic pathways with methylsulfonyl-containing benzothiazoles but divergence from nitro-substituted analogues .
Biological Activity
(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide is a complex organic compound that belongs to the class of heterocyclic amides. The unique structural features of this compound, particularly the presence of the benzo[d]thiazole moiety and various functional groups, suggest potential biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action and relevant case studies.
Structural Characteristics
The compound features several key structural components:
- Benzo[d]thiazole Moiety : Known for its bioactive properties.
- Methylsulfonyl Group : May influence chemical reactivity and biological activity.
- 2-Methoxyethyl Substituent : Adds to the structural diversity and potential interactions with biological targets.
1. Antimicrobial Activity
Compounds similar to this compound have shown significant antimicrobial properties. The benzo[d]thiazole derivatives are particularly noted for their effectiveness against various bacterial strains.
| Compound | Activity | Target Organisms |
|---|---|---|
| Benzothiazole Derivatives | Antimicrobial | E. coli, S. aureus |
| Methylsulfonyl Derivatives | Antibacterial | Various Gram-positive and Gram-negative bacteria |
2. Anti-inflammatory Properties
The presence of specific functional groups in this compound may confer anti-inflammatory effects. Research indicates that thiazole derivatives can inhibit key inflammatory mediators, making them potential candidates for treating conditions like arthritis.
3. Anticancer Potential
Studies have suggested that compounds with similar structures can inhibit cancer cell proliferation. For instance, thiazole derivatives have been investigated for their ability to target cancer cell lines, demonstrating cytotoxicity against malignant cells while sparing normal cells.
| Study | Cell Line | IC50 Value (µM) |
|---|---|---|
| Thiazole Derivatives | A549 (lung cancer) | 9.7 |
| Thiazole-Catechol Hybrid | A549 (lung cancer) | 8.5 |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds may inhibit enzymes involved in inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may help in reducing oxidative stress in cells.
- Cell Cycle Arrest : Some derivatives have shown the capability to induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
- Antimicrobial Efficacy : A study evaluating various benzothiazole derivatives reported significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, highlighting their potential in drug development for infectious diseases.
- Cytotoxicity Assessment : Research on thiazole-catechol compounds demonstrated selective cytotoxicity towards A549 cells compared to normal fibroblasts, indicating therapeutic potential in oncology.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves multi-step protocols, including cyclization of benzo[d]thiazole intermediates, sulfonation, and Schiff base formation. Key challenges include controlling stereoselectivity (Z-configuration) and minimizing side reactions. Optimization strategies:
- Use catalysts like DMAP or DCC for amide coupling ( ).
- Monitor reaction progress via TLC or HPLC to ensure intermediate purity ().
- Employ low-temperature conditions (-10°C to 0°C) during imine formation to favor the Z-isomer ( ).
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer:
- NMR (¹H/¹³C): Assign methoxyethyl (δ ~3.3–3.5 ppm for OCH₂CH₂O) and methylsulfonyl (δ ~3.0 ppm for SO₂CH₃) groups. Confirm Z-configuration via NOESY correlations between the pentanamide chain and methoxyethyl substituent ( ).
- HRMS: Verify molecular ion [M+H]⁺ with <2 ppm error ().
- XRD: Resolve crystal packing and hydrogen-bonding networks for solid-state analysis ( ).
Q. What solvent systems are recommended for solubility and stability testing?
- Methodological Answer:
- Solubility: Test in DMSO (primary stock), followed by aqueous buffers (PBS, pH 7.4) with <1% DMSO for biological assays ( ).
- Stability: Conduct accelerated degradation studies under UV light, acidic/basic conditions (pH 2–10), and elevated temperatures (40–60°C). Monitor via HPLC-UV at λ = 254 nm ( ).
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer:
- DFT Calculations: Use B3LYP/6-311+G(d,p) basis set to map frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Predict nucleophilic/electrophilic sites (e.g., sulfonyl group as electron sink) ( ).
- Molecular Dynamics (MD): Simulate ligand-protein binding kinetics (e.g., with kinases or GPCRs) using AMBER or GROMACS ( ).
Q. What in vitro assays are suitable for evaluating its biological activity, and how do structural analogs inform target selection?
- Methodological Answer:
- Enzyme Inhibition: Screen against kinases (IC₅₀ via ADP-Glo™ assay) or proteases (fluorogenic substrates). Compare to analogs like ethyl 2-{2-[(E)-imidamido]-thiazol-4-yl}benzoate ().
- Cytotoxicity: Use MTT assay in cancer cell lines (e.g., HeLa, MCF-7). Correlate activity with methylsulfonyl group’s role in membrane permeability ( ).
Q. How does the Z-configuration influence its pharmacokinetic (PK) profile compared to the E-isomer?
- Methodological Answer:
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Z-isomers often show slower clearance due to steric hindrance ( ).
- Plasma Protein Binding: Use equilibrium dialysis (rapid fractionation) to assess % bound. Higher lipophilicity in Z-form may increase albumin affinity ( ).
Q. What strategies resolve contradictions in reported synthetic yields across studies?
- Methodological Answer:
- DoE (Design of Experiments): Apply Taguchi or Box-Behnken models to optimize variables (catalyst loading, temperature). For example, a 15% increase in yield was achieved by adjusting APS concentration ( ).
- Scale-Up Challenges: Address mass/heat transfer limitations via flow chemistry ( ).
Methodological Considerations Table
| Parameter | Recommended Technique | Key Evidence |
|---|---|---|
| Stereoselectivity | NOESY, XRD | |
| Solubility | DMSO/PBS dilution series | |
| Biological Target ID | Kinase profiling panels | |
| Metabolic Stability | LC-MS/MS with microsomes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
